molecular formula C19H16N2O4S2 B2398563 N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896362-41-7

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No. B2398563
CAS RN: 896362-41-7
M. Wt: 400.47
InChI Key: QGJGHZIUSZYEJV-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide, also known as AMTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the thiazole family and is known to exhibit a wide range of biological activities.

Scientific Research Applications

DNA Binding and Staining

Hoechst 33258, a dye closely related to N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide, binds strongly to the minor groove of double-stranded B-DNA, particularly targeting AT-rich sequences. It has been extensively utilized as a fluorescent DNA stain, facilitating cellular and chromosome analysis and nuclear DNA content valuation via flow cytometry. Additionally, Hoechst derivatives have found applications in plant cell biology, notably in chromosome and nuclear staining. The multifunctionality of these derivatives, including their roles as radioprotectors and topoisomerase inhibitors, underscores their significance in drug design and molecular biology research (Issar & Kakkar, 2013).

Polyamide Membrane Systems

Biofouling Prevention

The compound under study is related to non-oxidizing biocides, which have been examined for preventing biofouling in reverse osmosis polyamide membrane systems, crucial for water purification. While these biocides exhibit antimicrobial efficiency and compatibility with membranes, their safety and efficacy in drinking water treatment necessitate further research. This highlights the ongoing need for developing eco-friendly and safe antifouling agents, to ensure sustainable water supply solutions (Da-Silva-Correa et al., 2022).

Novel Synthetic Opioids

Chemistry and Pharmacology

N-substituted benzamides, akin to the compound , have been critically reviewed for their chemistry and pharmacology as novel synthetic opioid receptor agonists. These compounds, known for their euphoric effects, have evolved as substances of abuse and are being closely monitored by international early warning systems. This underscores the importance of ongoing research and the development of detection methods to manage their impact on public health (Sharma et al., 2018).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S2/c1-12(22)17-16(13-8-4-3-5-9-13)20-19(26-17)21-18(23)14-10-6-7-11-15(14)27(2,24)25/h3-11H,1-2H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJGHZIUSZYEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2S(=O)(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide

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